molecular formula C20H18ClN3O4S B2643385 N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-50-4

N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Katalognummer B2643385
CAS-Nummer: 688054-50-4
Molekulargewicht: 431.89
InChI-Schlüssel: TUZWGYUMWLYWJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
BenchChem offers high-quality N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

“MLS001029322” has shown promise as an anticancer agent. Researchers have studied its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inhibiting cell proliferation and inducing apoptosis. Further investigations are ongoing to understand its mechanism of action and potential for targeted cancer therapy .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies suggest that “MLS001029322” possesses anti-inflammatory properties. It modulates inflammatory pathways, such as NF-κB, and reduces the production of pro-inflammatory cytokines. These findings open avenues for developing novel anti-inflammatory drugs .

Neuroprotective Effects

The compound has attracted attention for its potential neuroprotective effects. Researchers have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Preliminary results indicate that “MLS001029322” may protect against neurodegenerative diseases, although further studies are needed .

Antiviral Activity

Viruses remain a global health concern, and finding effective antiviral agents is crucial. Some studies have investigated the antiviral properties of “MLS001029322.” It shows inhibitory effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). However, more research is necessary to validate its efficacy and safety .

Cardiovascular Applications

Cardiovascular diseases, such as hypertension and atherosclerosis, are major health burdens. Researchers have explored the potential of “MLS001029322” in managing these conditions. It exhibits vasorelaxant effects, which could contribute to blood pressure regulation. Additionally, its antioxidant properties may protect against vascular damage .

Antibacterial Properties

Emerging antibiotic resistance necessitates the search for new antibacterial agents. Some studies have evaluated the antibacterial activity of “MLS001029322.” It shows inhibitory effects against certain bacterial strains, including Gram-positive bacteria. However, further investigations are essential to determine its clinical utility .

Eigenschaften

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-13-4-1-3-12(7-13)10-22-18(25)5-2-6-24-19(26)14-8-16-17(28-11-27-16)9-15(14)23-20(24)29/h1,3-4,7-9H,2,5-6,10-11H2,(H,22,25)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZWGYUMWLYWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.